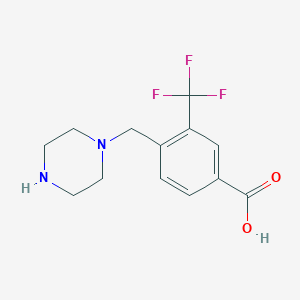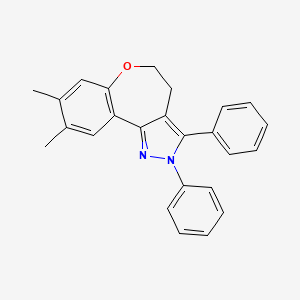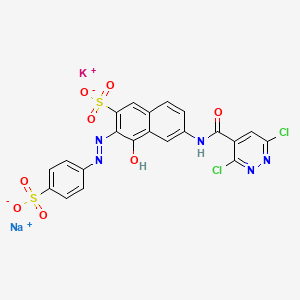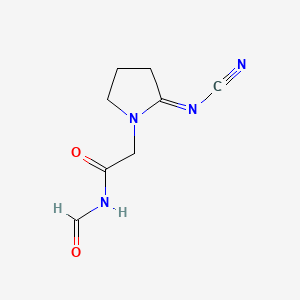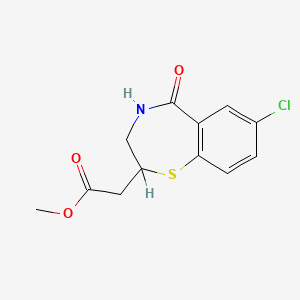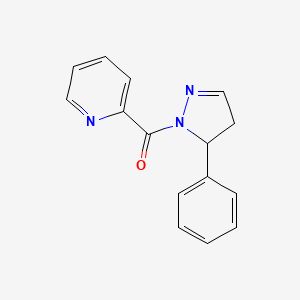
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is a complex organosilicon compound It features a unique structure that includes a fluorophenyl group, a methyl group, and a silacyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of p-fluoroaniline with a methacrylic acid derivative in the presence of a palladium catalyst. The process includes the formation of a p-fluorophenyldiazonium salt, which then reacts with the methacrylic acid derivative to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Its potential medicinal properties could be explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is not well understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s ability to bind to these targets, while the silacyclopentane ring could influence its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl esters: These compounds share the fluorophenyl group and are used in various chemical reactions.
Perfluorinated compounds: These compounds lack C-H bonds and have unique properties due to their fluorine content.
Uniqueness
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is unique due to its combination of a fluorophenyl group, a methyl group, and a silacyclopentane ring. This structure imparts specific chemical and physical properties that differentiate it from other fluorinated compounds.
Properties
CAS No. |
84260-27-5 |
|---|---|
Molecular Formula |
C9H12FNSSi |
Molecular Weight |
213.35 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-2-methyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C9H12FNSSi/c1-13(11-6-7-12-13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 |
InChI Key |
XUMDPFFVLMDFDN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(NCCS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


